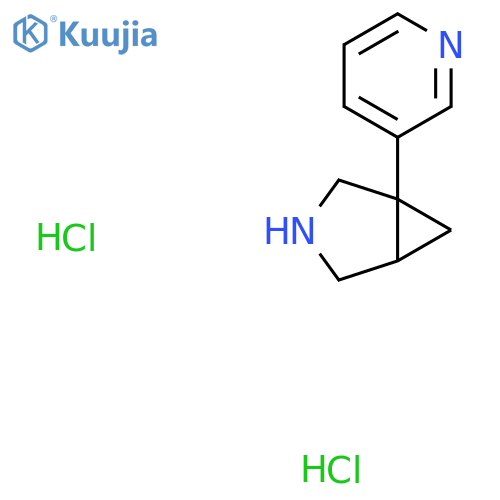

Cas no 1093232-60-0 (1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochloride)

1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride

- 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride

- SCHEMBL4159929

- 1093232-60-0

- EN300-26666769

- 1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochloride

-

- MDL: MFCD32668430

- インチ: 1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H

- InChIKey: ROWJMPWGCFWVST-UHFFFAOYSA-N

- SMILES: Cl.Cl.N1CC2CC2(C2C=NC=CC=2)C1

計算された属性

- 精确分子量: 232.0534038g/mol

- 同位素质量: 232.0534038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共价键单元数量: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021VG7-2.5g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 2.5g |

$6014.00 | 2023-12-16 | |

| Enamine | EN300-26666769-5.0g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 5.0g |

$6441.0 | 2023-07-06 | |

| Enamine | EN300-26666769-0.5g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 0.5g |

$1733.0 | 2023-09-12 | |

| Enamine | EN300-26666769-0.1g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 0.1g |

$771.0 | 2023-09-12 | |

| Aaron | AR021VG7-250mg |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 250mg |

$1537.00 | 2025-02-17 | |

| Aaron | AR021VG7-5g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 5g |

$8882.00 | 2023-12-16 | |

| Enamine | EN300-26666769-0.05g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 0.05g |

$591.0 | 2023-09-12 | |

| Enamine | EN300-26666769-1.0g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 1.0g |

$2221.0 | 2023-07-06 | |

| Aaron | AR021VG7-100mg |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 100mg |

$1086.00 | 2025-02-17 | |

| Enamine | EN300-26666769-1g |

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride |

1093232-60-0 | 95% | 1g |

$2221.0 | 2023-09-12 |

1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochloride 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochlorideに関する追加情報

Introduction to 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride (CAS No. 1093232-60-0) in Modern Chemical Biology

The compound 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride (CAS No. 1093232-60-0) represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. As a derivative featuring a bicyclic framework fused with a pyridine moiety, this molecule has garnered significant attention in the field of medicinal chemistry due to its structural complexity and potential biological activity. The presence of the azabicyclo[3.1.0]hexane core introduces unique steric and electronic properties, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, the exploration of bicyclic azapines has expanded dramatically, driven by their ability to mimic the binding modes of natural product scaffolds while offering improved metabolic stability and selectivity. The pyridine substituent further enhances the compound's interactability with biological targets, particularly enzymes and receptors involved in key metabolic pathways. This combination of structural features has positioned 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride as a promising candidate for further investigation in drug discovery programs.

One of the most compelling aspects of this compound is its potential application in modulating central nervous system (CNS) disorders. Preclinical studies have suggested that derivatives of the azabicyclo[3.1.0]hexane scaffold exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The pyridine ring, with its ability to engage in hydrogen bonding and hydrophobic interactions, further fine-tunes the compound's binding affinity to these targets. Such properties make it an attractive starting point for developing next-generation therapeutics for conditions like depression, anxiety, and neuroinflammation.

Moreover, the dihydrochloride salt form of 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane enhances its solubility and bioavailability, critical factors for pharmaceutical development. This formulation allows for more efficient absorption and distribution within the body, improving therapeutic efficacy. Recent advances in crystal engineering have also revealed that the dihydrochloride salt adopts a highly ordered structure, which may contribute to its stability under various storage conditions—a crucial consideration for long-term clinical use.

The synthesis of 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride presents an intriguing challenge due to the complexity of the bicyclic system and the need for precise functionalization at multiple positions. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled more efficient routes to this scaffold compared to traditional approaches. These innovations not only reduce production costs but also allow for rapid diversification of the chemical library based on this core structure.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride and its biological targets. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how subtle modifications to the pyridine ring or the bicyclic core can modulate binding affinity and selectivity. These findings are now being leveraged to guide rational drug design efforts aimed at optimizing potency while minimizing off-target effects.

The role of bicyclic azapines in addressing unmet medical needs has been underscored by several recent clinical trials investigating related compounds as potential treatments for cancer and autoimmune diseases. While 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride itself is still in early stages of development, its structural features align well with those observed in lead compounds demonstrating significant therapeutic promise. The growing body of evidence supporting the efficacy of heterocyclic scaffolds like this one continues to fuel interest among academic researchers and pharmaceutical companies alike.

Future directions for research on 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride may include exploring its potential as an intermediate in multicomponent reactions or as a building block for larger peptidomimetic structures—a strategy gaining traction in peptide-inspired drug design circles due to its ability to recapitulate natural product-like scaffolds with improved pharmacokinetic profiles.

In conclusion, 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride (CAS No., 1093232-60-0) exemplifies how innovative molecular design can yield compounds with significant therapeutic potential across multiple disease areas。 Its unique structural features—combining a bicyclic azapine core with a pyridine substituent—make it a compelling target for further exploration by medicinal chemists。 As research progresses,this compound holds promise not only as a standalone therapeutic agent but also as a versatile scaffold for generating novel drug candidates through modular chemical synthesis。

1093232-60-0 (1-(pyridin-3-yl)-3-azabicyclo3.1.0hexane dihydrochloride) Related Products

- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)

- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)

- 2639409-72-4(Tert-butyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate)

- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)

- 736136-47-3(cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)

- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)

- 1490006-50-2(3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine)

- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)

- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)